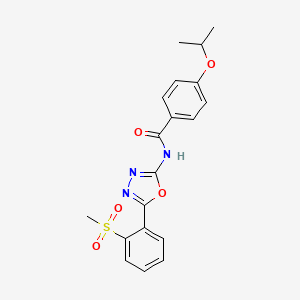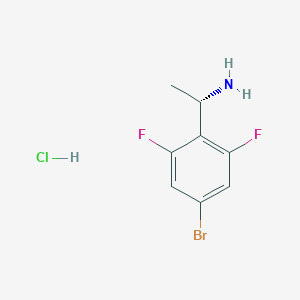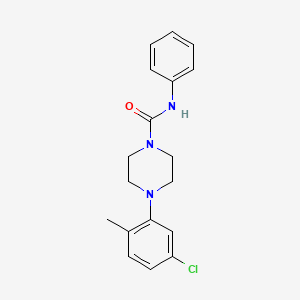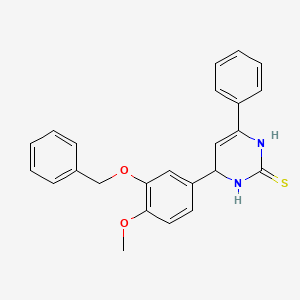
4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione belongs to a class of heterocyclic compounds
作用機序
Mode of Action
The presence of a dihydropyrimidine moiety in its structure suggests potential interactions with enzymes or receptors that recognize this structural motif .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical processes, including carbon-carbon bond formation via suzuki–miyaura coupling .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione typically involves a multi-step process One common approach begins with the condensation of a benzaldehyde derivative with urea in the presence of an acid catalyst to form a dihydropyrimidine intermediate Subsequent functionalization steps introduce the benzyloxy and methoxy groups Standard reaction conditions include heating under reflux and the use of organic solvents such as ethanol or methanol
Industrial Production Methods: : Industrially, the production of this compound may involve automated synthesis platforms for higher throughput. Catalysts and optimized reaction conditions are employed to improve yield and purity, with extensive purification steps like recrystallization or chromatography ensuring the final product's consistency.
化学反応の分析
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Converts to a more reduced form using reducing agents like lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and different halides (for substitution reactions) are frequently used under controlled conditions such as temperature regulation and inert atmospheres.
Major Products: : Reaction products vary, but include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds.
科学的研究の応用
Chemistry: : Used as an intermediate in organic synthesis, this compound aids in forming more complex molecules due to its reactive functional groups.
Biology: : In biological studies, it acts as a probe or marker in cellular assays, given its ability to interact with specific biomolecules.
Medicine: : Its potential medicinal uses are being explored in drug discovery, where derivatives may act as enzyme inhibitors or receptor modulators.
Industry: : Beyond pharmaceuticals, the compound finds applications in material sciences, contributing to the development of novel polymers and nanomaterials.
類似化合物との比較
Similar Compounds: : Comparable compounds include other dihydropyrimidine derivatives and thiones, such as 3,4-dihydro-2-thioxopyrimidine and 4-(2-benzyloxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-one.
Uniqueness: : What sets 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione apart is its distinct substitution pattern, which imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets.
This compound stands as a testament to the intricate and fascinating world of chemical synthesis, showcasing the potential for creating molecules with diverse and significant applications.
特性
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-27-22-13-12-19(14-23(22)28-16-17-8-4-2-5-9-17)21-15-20(25-24(29)26-21)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSAWHKFOQGZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2849697.png)
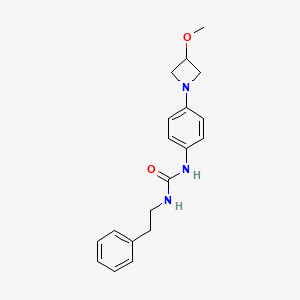
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)
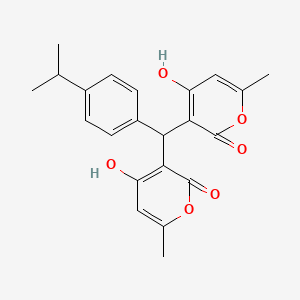
![1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2849703.png)
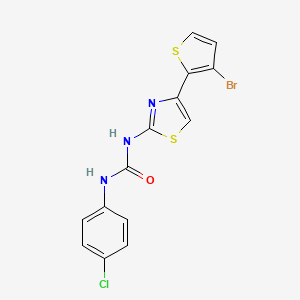
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)

![2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2849710.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)
